molecular formula C18H12N4OS B6488762 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide CAS No. 880619-94-3

2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide

Cat. No.: B6488762
CAS No.: 880619-94-3
M. Wt: 332.4 g/mol
InChI Key: VXIODMIIMCJGCG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-carboxamide core conjugated with a benzothiazole moiety. Its structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors involving π-π stacking or hydrogen-bond interactions.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-17(21-12-5-3-9-19-11-12)13-6-4-10-20-16(13)18-22-14-7-1-2-8-15(14)24-18/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIODMIIMCJGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Parameters

Key variables influencing yield include:

  • Catalyst loading : Copper bronze at 5 mol% maximizes electron transfer while minimizing side reactions.

  • Temperature : Reactions below 100°C result in incomplete conversion, whereas temperatures exceeding 140°C promote decarboxylation.

  • Solvent polarity : DMF enhances solubility of aromatic intermediates compared to lower-polarity solvents like toluene.

Acid Chloride-Mediated Amide Bond Formation

Conversion of the carboxylic acid intermediate (3 ) to its corresponding acid chloride (4 ) precedes amidation with 3-aminopyridine. Treatment with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3–4 hours achieves quantitative conversion. The acid chloride intermediate is highly reactive and requires immediate use to prevent hydrolysis.

Coupling with 3-Aminopyridine

The amidation step involves stirring equimolar amounts of 4 and 3-aminopyridine in chloroform at 0–5°C for 1 hour, followed by gradual warming to room temperature. This two-stage protocol minimizes exothermic side reactions, yielding 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide (5 ) in 78–85% yield. Purification via recrystallization from ethanol-water (3:1) affords colorless crystals with a melting point of 213–214°C.

Table 1: Acid Chloride Amidation Conditions and Outcomes

ParameterValueYield (%)Reference
SOCl₂ Equivalents1.285
Reaction Temperature0°C → 25°C (gradient)78
Solvent SystemChloroform82

Carbodiimide-Assisted Coupling for Enhanced Efficiency

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid group directly. This method bypasses acid chloride formation, reducing toxicity and procedural complexity.

Single-Pot Activation and Coupling

A mixture of 3 , EDCI (1.5 eq), and HOBT (1 eq) in dry DMF is stirred at 0°C for 30 minutes. Subsequent addition of 3-aminopyridine (1.2 eq) and triethylamine (2 eq) facilitates amide bond formation at room temperature over 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:2) to yield 5 in 72–80% yield.

Table 2: EDCI/HOBT-Mediated Amidation Performance

ParameterValueYield (%)Reference
EDCI Equivalents1.580
Reaction Time12 hours75
Purification MethodColumn Chromatography72

Solvent-Free Approaches for Green Synthesis

Emerging methodologies prioritize sustainability through solvent-free conditions. A one-pot protocol combines 3 , 3-aminopyridine, and N,N′-dicyclohexylcarbodiimide (DCC) under mechanical grinding at 40°C for 6 hours. This approach achieves 68–72% yield while eliminating volatile organic solvents.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR : A strong absorption at 1685 cm⁻¹ confirms the C=O stretch of the carboxamide group.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 9.12 (dd, J = 4.8 Hz, 1H, pyridine-H), 8.62–8.58 (m, 2H, benzothiazole-H).

  • ¹³C NMR : Peaks at 165.4 ppm (C=O) and 152.1 ppm (C=N of benzothiazole) validate the structure.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) shows ≥98% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Reaction TimeToxicity Profile
Acid Chloride Coupling85984 hoursModerate (SOCl₂)
EDCI/HOBT Activation809712 hoursLow
Solvent-Free Grinding72956 hoursMinimal

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with increased oxidation states.

  • Reduction: Reduction reactions can be performed to modify the pyridine ring.

  • Substitution: Substitution reactions at different positions of the benzothiazole and pyridine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyridine derivatives, and various substituted analogs of the parent compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid pyridine-benzothiazole scaffold. Below is a comparative analysis with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
2-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide Pyridine-3-carboxamide linked to benzothiazole via C2 position; no additional substituents. 318.35 Limited direct data; inferred kinase/modulatory potential based on analogs. N/A
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)pyridine-3-carboxamide (6a) 6-Methyl substitution on benzothiazole; thiazolidinone ring at the amide nitrogen. 447.51 Antimicrobial activity (gram-positive bacteria); enhanced solubility due to thiazolidinone.
N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide Dichloro-substituted pyridine; 2-methylpropyl group at amide nitrogen. 380.30 No explicit activity data; increased lipophilicity from Cl and alkyl groups.
1-Morpholin-4-yl-2-[4-[2-[(5-pyridin-3-yl-1,3-thiazol-2-yl)amino]pyridin-4-yl]piperazin-1-yl]ethanone (07s-3TKH) Morpholine and piperazine substituents; thiazole-pyridine hybrid. 503.60 High docking scores for kinase targets (e.g., CDK2); improved pharmacokinetics.

Key Observations:

Substituent Effects on Bioactivity: The 6-methylbenzothiazole derivative (6a) exhibits antimicrobial properties, likely due to the thiazolidinone group enhancing membrane penetration .

Role of Heterocyclic Linkers :

  • Piperazine and morpholine moieties (e.g., 07s-3TKH) improve binding to kinase ATP pockets via hydrogen-bond networks, a feature absent in the target compound but achievable through structural optimization .

Synthetic Flexibility :

  • The target compound’s amide linkage allows for straightforward derivatization, as seen in analogs with substituted benzothiazoles (e.g., 6a) or alkyl chains (). This flexibility supports its utility as a scaffold in drug discovery .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and apoptotic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉N₃OS, with a molecular weight of approximately 346.4 g/mol. The compound comprises a benzothiazole moiety linked to a pyridine ring via a carboxamide functional group. This unique arrangement allows for diverse chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Benzothiazole derivatives have been shown to inhibit various bacterial strains, including drug-resistant pathogens. The mechanism of action involves interactions with bacterial enzymes or receptors, potentially disrupting their function through hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds bearing similar structural motifs have been identified as apoptosis inducers by activating procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7 . The structure–activity relationship (SAR) studies suggest that the presence of the benzothiazole moiety is crucial for enhancing anticancer activity and selectivity.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC₅₀ (µM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1Control100Positive control

These findings indicate that this compound may similarly induce apoptosis in cancer cells through the activation of caspase pathways.

Apoptotic Mechanisms

The apoptotic effects of benzothiazole derivatives are primarily attributed to their ability to activate caspases, which are essential enzymes in the programmed cell death pathway. For example, compounds like 8j and 8k demonstrated significant procaspase-3 activation activities (77.8% and 92.1%, respectively) compared to the positive control PAC-1 . This suggests that similar mechanisms may be at play for this compound.

Case Studies

A notable study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that those with higher lipophilicity and specific functional groups exhibited enhanced activity against cancer cell lines . In particular, compounds with an ortho-hydroxy N-acylhydrazone moiety showed strong procaspase activation and anticancer effects.

Q & A

Basic Research Question

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or ELISA .
  • Dose-response studies to estimate IC₅₀ values, even if preliminary .
  • Cell viability assays (MTT or resazurin) for anticancer/antimicrobial potential .
  • Cross-validate with structurally similar compounds (e.g., benzothiazole derivatives with known IC₅₀ ~10–50 µM ).

How can researchers address contradictions in reported biological activities across studies?

Advanced Research Question

  • Meta-analysis of literature to identify variables (e.g., cell lines, assay conditions) causing discrepancies .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. bromo groups) to isolate activity drivers .
  • Proteomics profiling to identify off-target interactions that may explain divergent results .

What computational tools are recommended for predicting binding modes and pharmacokinetic properties?

Advanced Research Question

  • Molecular docking (AutoDock Vina, Glide) to simulate interactions with targets like EGFR or COX-2 .
  • ADMET prediction (SwissADME, pkCSM) to estimate solubility, permeability, and toxicity .
  • MD simulations (GROMACS) to assess binding stability over time .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

  • Challenges : Poor solubility, flexible moieties causing disorder .
  • Solutions :
    • Use SHELXT for phase problem resolution in low-quality crystals .
    • Co-crystallize with stabilizing agents (e.g., cyclodextrins) .
    • Employ high-throughput screening (HTS) for optimal crystallization conditions .

How can researchers design derivatives to improve metabolic stability without compromising activity?

Advanced Research Question

  • Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) .
  • Prodrug strategies : Introduce enzymatically cleavable groups (e.g., phosphate esters) .
  • Metabolite identification (LC-MS/MS) to pinpoint degradation hotspots .

What in vivo models are suitable for preclinical testing of this compound?

Advanced Research Question

  • Rodent models : For toxicity (MTD studies) and efficacy in xenografts (e.g., HCT-116 for anticancer activity) .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS .
  • Zebrafish assays : Rapid screening for neurotoxicity or teratogenicity .

How can batch-to-batch variability in synthesis impact reproducibility of biological data?

Basic Research Question

  • Critical factors : Purity (>95% via HPLC), residual solvents (monitored by GC), and stereochemical consistency .
  • Mitigation :
    • Standardize purification (e.g., column chromatography gradients) .
    • Document synthetic protocols in detail (e.g., equivalents, stirring rates) .

What are understudied research avenues for this compound?

Advanced Research Question

  • Target identification : Use CRISPR-Cas9 screens or thermal proteome profiling .
  • Combination therapies : Screen with FDA-approved drugs for synergistic effects .
  • Nanoparticle delivery : Encapsulate to enhance solubility and target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.